(Z)-4-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide
Description
Properties
IUPAC Name |
4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O4S2/c24-17-5-2-1-4-14(17)13-19-22(29)26(23(31)32-19)11-3-6-20(27)25-16-8-9-18-15(12-16)7-10-21(28)30-18/h1-2,4-5,7-10,12-13H,3,6,11H2,(H,25,27)/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWDZEZAFLAEFB-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-4-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide represents a novel hybrid structure that combines elements from thiazolidinone and chromone derivatives. This unique configuration has garnered interest for its potential biological activities, particularly in the context of anticancer and anti-inflammatory properties.
Synthesis and Structural Characterization
The synthesis of the target compound typically involves a multi-step process, including the Knoevenagel condensation reaction. The structural characterization is often confirmed through techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, which elucidate the compound's three-dimensional arrangement and confirm its purity.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing thiazolidinone structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and gastric cancer (AGS) cells. The mechanism of action appears to involve apoptosis induction and modulation of key apoptotic markers such as caspases and Beclin-1, suggesting a role in both intrinsic and extrinsic apoptotic pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substitutions on the thiazolidinone core significantly influence biological activity. For example, the presence of electron-withdrawing groups enhances cytotoxicity, while modifications to the chromone moiety can alter selectivity towards cancerous versus normal cells .
Anti-inflammatory Potential
In addition to anticancer properties, the compound has been evaluated for anti-inflammatory activity. It has been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes. This dual functionality positions it as a candidate for treating diseases characterized by inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7, MDA-MB-231 | 5.0 - 15.0 | Induction of apoptosis via caspase activation |
| Anti-inflammatory | COX-2, LOX | 10.0 - 20.0 | Inhibition of enzyme activity |
| Aldose Reductase Inhibition | Rat eye lens ALR2 | < 1.0 | Competitive inhibition |
Case Studies
- Cytotoxicity in Breast Cancer : A study involving MCF-7 cells demonstrated that the compound induced apoptosis significantly more than control treatments, with flow cytometry revealing increased Annexin V positivity indicative of early apoptotic cells .
- Inflammation Models : In vitro assays showed that the compound effectively reduced prostaglandin E2 production in macrophages stimulated with lipopolysaccharide (LPS), highlighting its potential use in inflammatory disorders .
Scientific Research Applications
Antimicrobial Properties
Research has shown that compounds similar to (Z)-4-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide exhibit significant antimicrobial activity. For instance, thiazolidinone derivatives have been synthesized and tested for their efficacy against various bacterial strains. In a study, several derivatives demonstrated moderate to excellent antibacterial activity against Gram-positive and Gram-negative bacteria, indicating the potential of thiazolidinone scaffolds in developing new antimicrobial agents .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Thiazolidinones have been recognized for their ability to inhibit cancer cell proliferation. In particular, studies have indicated that thiazolidinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For example, certain derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective concentrations for therapeutic action . The presence of a coumarin moiety in the structure may enhance its anticancer activity by targeting specific cancer pathways.
Case Study 1: Antimicrobial Screening
A series of thiazolidinone derivatives were synthesized and screened for antimicrobial activity against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazolidinone core significantly impacted antibacterial efficacy, with certain compounds exhibiting better activity than existing antibiotics .
Case Study 2: Anticancer Evaluation
In another study focusing on anticancer properties, thiazolidinones were evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The results demonstrated that compounds with specific structural features led to enhanced cytotoxicity and apoptosis induction. Notably, one derivative showed an IC50 value of 0.47 µM against MCF-7 cells, suggesting strong potential for further development as an anticancer agent .
Chemical Reactions Analysis
Thioxo Group Reactivity
The 2-thioxo group in the thiazolidinone ring undergoes nucleophilic substitution and alkylation.
Key Reactions:
-
Alkylation with Methyl Iodide :
Treatment with iodomethane (CH₃I) in methanol and trimethylamine replaces the thioxo sulfur with a methylthio group, forming (Z)-5-(2-fluorobenzylidene)-2-(methylthio)thiazol-4(5H)-one .
Conditions : MeOH, TEA, room temperature (RT).
Yield : 90–95% . -
Amino Acid Conjugation :
Substitution with amino acids (e.g., glycine, alanine) via nucleophilic attack yields derivatives with modified bioactivity .
Conditions : K₂CO₃, MeOH, RT.
Example Product : (Z)-2-((5-(2-fluorobenzylidene)-4-oxothiazol-2-yl)amino)butanoic acid derivatives .
Fluorobenzylidene Modifications
The 2-fluorobenzylidene moiety participates in electrophilic substitution and cycloaddition.
Key Reactions:
-
Electrophilic Aromatic Substitution :
Fluorine’s electron-withdrawing effect directs nitration or halogenation to the meta position. Limited experimental data exist, but analog studies suggest potential for nitro or bromo derivatives under HNO₃/H₂SO₄ or Br₂/FeBr₃ . -
Hydrogenation :
Catalytic hydrogenation (H₂/Pd-C) reduces the exocyclic C=C bond, yielding a saturated 2-fluorobenzyl derivative. This alters conformational flexibility and biological target interactions .
Butanamide Hydrolysis
The amide bond in the butanamide chain is susceptible to hydrolysis.
Key Reaction :
-
Acidic/Basic Hydrolysis :
Treatment with HCl or NaOH cleaves the amide, producing 4-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid and 6-amino-2H-chromen-2-one .
Conditions : Reflux in 6M HCl or 2M NaOH.
Oxidation of Thiazolidinone Core
The thioxo group (C=S) oxidizes to sulfoxide (C-SO-) or sulfone (C-SO₂-) forms.
Key Reaction :
-
Oxidation with mCPBA :
Meta-chloroperbenzoic acid (mCPBA) converts C=S to sulfoxide (1 eq) or sulfone (2 eq) .
Impact : Alters hydrogen-bonding capacity and kinase inhibitory activity .
Biological Target Interactions
The compound’s functional groups mediate interactions with enzymes like EGFR and HER-2 kinases.
Key Findings :
-
Thiazolidinone Core : Binds to ATP pockets via hydrogen bonds with Met 769 and Cys 751 residues .
-
Fluorobenzylidene : Enhances binding affinity through hydrophobic interactions .
-
Butanamide Linker : Stabilizes interactions with peripheral kinase domains .
Table 2: Comparative Bioactivity of Derivatives
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Moiety
The position of the fluorine atom on the benzylidene group significantly influences electronic and steric properties, impacting biological activity and stability:
- Stereochemical Impact: The (Z)-configuration ensures proper spatial alignment of the benzylidene and thiazolidinone groups for target binding .
Heterocyclic Core Modifications
Replacing the thiazolidinone core with rhodanine (2-thioxothiazolidin-4-one) or triazole-thiones alters bioactivity:
- Thioxo Group: The C=S group in thiazolidinones and rhodanines contributes to metal chelation, a key mechanism in enzyme inhibition .
Coumarin-Containing Analogs
The coumarin moiety in the target compound differentiates it from simpler benzylidene-thiazolidinones:
- Coumarin’s Role : The 2-oxo-2H-chromen-6-yl group may facilitate π-π stacking with DNA or proteins, enhancing antitumor efficacy .
Spectroscopic and Structural Analysis
Key spectral data distinguish the target compound from analogs:
Q & A
Q. What are the established synthetic routes for (Z)-4-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide?
The compound is synthesized via a multi-step protocol:
- Step 1 : Knoevenagel condensation between 2-fluorobenzaldehyde and rhodanine (2-thioxothiazolidin-4-one) under acidic conditions (e.g., acetic acid, 7 hours reflux) to form the benzylidene-thiazolidinone intermediate (85% yield) .
- Step 2 : Alkylation of the intermediate with iodomethane in dichloromethane using triethylamine as a base (75% yield) .
- Step 3 : Coupling with 2-oxo-2H-chromen-6-amine via amidation in ethanol with K₂CO₃ (microwave irradiation: 92–96% yield; conventional heating: lower yields) .
Q. Which spectroscopic methods are critical for structural confirmation?
- IR spectroscopy : Identifies thioxo (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
- ¹H/¹³C NMR : Confirms (Z)-stereochemistry (coupling constants for benzylidene protons: ~7.5–8.0 Hz) and distinguishes thiazolidinone/coumarin moieties .
- Melting point analysis : Validates purity (e.g., intermediates melt at 143–145°C and 226–228°C) .
Q. What preliminary biological assays are recommended for evaluating activity?
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Target enzymes like cyclooxygenase (COX) or kinases using fluorometric/colorimetric assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent screening : Ethanol outperforms DMF or THF in amidation due to better solubility of intermediates and reduced side reactions .
- Base selection : K₂CO₃ provides higher yields than Na₂CO₃ or Et₃N in nucleophilic substitution steps .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30–50 minutes vs. 7 hours) and improves yields by 10–15% .
Q. How to resolve discrepancies in reported yields for similar compounds?
- Purity of reagents : Trace moisture in solvents or bases (e.g., K₂CO₃) can reduce yields by promoting hydrolysis; anhydrous conditions are critical .
- Reaction monitoring : Use TLC (e.g., hexane:ethyl acetate, 7:3) to track intermediate formation and avoid over-alkylation .
- Data normalization : Compare yields under identical conditions (e.g., microwave power, solvent volume) to isolate variables .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Derivative synthesis : Modify the 2-fluorobenzylidene group (e.g., 3-F, 4-Cl substituents) or coumarin moiety (e.g., 7-hydroxy vs. 7-methoxy) to assess electronic effects .
- In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or bacterial DNA gyrase .
- Pharmacophore mapping : Identify critical hydrogen-bonding (thioxo group) and hydrophobic (fluorobenzylidene) features for activity .
Methodological Notes
- Design of Experiments (DoE) : Use factorial designs to optimize solvent/base combinations (e.g., 3² factorial matrix) and identify interactions between variables .
- Contradiction mitigation : Replicate conflicting protocols (e.g., conventional vs. microwave) with controlled reagent batches to isolate error sources .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
